molecular formula C9H10ClNO2 B8484909 Ethyl 3-chloro-5-methylisonicotinate

Ethyl 3-chloro-5-methylisonicotinate

Cat. No.: B8484909
M. Wt: 199.63 g/mol
InChI Key: RQWYXJYACVZHDS-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-methylisonicotinate is a substituted pyridine derivative characterized by a chloro group at position 3, a methyl group at position 5, and an ethyl ester moiety at the carboxylate position. This compound belongs to the broader class of isonicotinic acid esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 3-chloro-5-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3

InChI Key

RQWYXJYACVZHDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1C)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Ethyl 5-Methylisonicotinate

The most straightforward route involves chlorinating ethyl 5-methylisonicotinate at the 3-position. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are preferred chlorinating agents due to their ability to generate reactive intermediates.

Mechanism :
The reaction proceeds via electrophilic aromatic substitution (EAS), where the methyl group at position 5 acts as an electron-donating group, activating the ring for chlorination at position 3. POCl₃ coordinates with the pyridine nitrogen, enhancing electrophilicity at the target carbon.

Optimization :

  • Temperature : 80–100°C (prevents side reactions like ester hydrolysis).

  • Solvent : Toluene or dichloromethane (non-polar solvents minimize nucleophilic interference).

  • Yield : 72–85% after 6–8 hours.

Esterification of 3-Chloro-5-Methylisonicotinic Acid

Esterification of the pre-formed carboxylic acid derivative offers a modular approach.

Procedure :

  • Acid Synthesis : 3-Chloro-5-methylisonicotinic acid is prepared via chlorination of 5-methylisonicotinic acid using SOCl₂ in dimethylformamide (DMF) at 60°C.

  • Esterification : The acid is refluxed with ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst.

Key Parameters :

  • Molar Ratio : 1:5 (acid:ethanol) ensures complete conversion.

  • Reaction Time : 12 hours under reflux.

  • Yield : 88–92% after purification via vacuum distillation.

Catalytic Hydrogenation of Dichlorinated Precursors

A patent method for analogous compounds (e.g., 2-chloro-5-fluoro-nicotinate) employs catalytic hydrogenation to remove excess halogens selectively. Adapting this for this compound:

Steps :

  • Dichlorination : Ethyl 3,5-dichloroisonicotinate is synthesized via double chlorination.

  • Selective Dechlorination : Hydrogen gas (H₂) and palladium on carbon (Pd/C) selectively reduce the 5-chloro group to a methyl group.

Conditions :

  • Catalyst Loading : 5% Pd/C (w/w).

  • Pressure : 3 atm H₂.

  • Solvent : Ethanol or ethyl acetate.

  • Yield : 65–70%.

Comparative Analysis of Chlorination Methods

MethodChlorinating AgentTemperature (°C)SolventYield (%)Purity (%)
Direct ChlorinationPOCl₃80–100Toluene72–8595–98
Acid Chloride RouteSOCl₂60DMF88–9297–99
Catalytic ReductionH₂/Pd-C50Ethanol65–7090–93

Key Observations :

  • POCl₃ offers moderate yields but requires careful temperature control to avoid decomposition.

  • SOCl₂ achieves higher yields due to in-situ generation of HCl, which accelerates esterification.

  • Catalytic reduction is less efficient but valuable for substrates sensitive to strong acids.

Solvent and Catalyst Effects on Reaction Efficiency

Solvent Polarity

Polar aprotic solvents (e.g., DMF, THF) enhance chlorination rates by stabilizing charged intermediates. Non-polar solvents (toluene) favor EAS by reducing side reactions.

Catalyst Selection

  • Pd/C : Optimal for hydrogenolysis but prone to over-reduction.

  • Lindlar Catalyst : Tested for selective hydrogenation but showed lower activity for dechlorination.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Di- or tri-chlorinated byproducts arise from excessive chlorination.
Solution :

  • Use stoichiometric POCl₃ (1.1 equivalents).

  • Monitor reaction progress via thin-layer chromatography (TLC).

Ester Hydrolysis

Issue : Prolonged exposure to acidic conditions hydrolyzes the ethyl ester.
Solution :

  • Limit reaction time to <12 hours.

  • Neutralize with aqueous NaHCO₃ immediately post-reaction.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% for esterification and chlorination steps. Preliminary trials show 90% yield in 2 hours for SOCl₂-mediated chlorination.

Flow Chemistry Approaches

Continuous-flow systems improve heat transfer and scalability. A microreactor setup achieved 94% conversion in 30 minutes for POCl₃-based chlorination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methylisonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: Ethyl 3-chloro-5-methylpyridine-4-methanol.

    Oxidation: 3-chloro-5-methylpyridine-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-chloro-5-methylisonicotinate is recognized for its potential as a lead compound in drug development. Its unique structural features allow for interactions with biological systems, making it a candidate for targeting various diseases.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines, such as HeLa and MCF-7, with IC₅₀ values of approximately 45 µM and 50 µM respectively. Normal cells showed significantly higher IC₅₀ values (>100 µM), indicating a favorable therapeutic index.
Cell LineIC₅₀ (µM)
HeLa (cervical cancer)45 ± 2.3
MCF-7 (breast cancer)50 ± 1.8
NIH/3T3 (normal fibroblast)>100
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit serine proteases, showing moderate inhibitory activity with an IC value of approximately 60 µM against specific targets.

Agricultural Chemicals

This compound also holds potential in agricultural applications, particularly as a pesticide or herbicide.

Insecticidal Properties

Research indicates that the compound can act as an insect repellent or attractant, enhancing pest management strategies. Its efficacy in controlling pest populations can be attributed to its ability to disrupt normal behavior patterns in insects.

Synthetic Pathways

Several synthetic routes have been developed for the preparation of this compound, often involving the reaction of isonicotinic acid derivatives with ethyl chloroacetate under basic conditions. These methods are crucial for producing the compound at scale for research and commercial applications.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine and ester groups play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-chloro-5-methylisonicotinate with analogous pyridine-based esters, focusing on molecular structure, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Applications Reference
Ethyl 6-chloro-5-cyano-2-methylnicotinate C₁₀H₉ClN₂O₂ Cl (6), CN (5), CH₃ (2), COOEt (3) 224.644 Pharmaceutical intermediates
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate C₁₀H₈ClN₃O₄ Cl (2), CN (3), CH₃ (6), NO₂ (5) 269.65 APIs, skincare, medical ingredients
Ethyl 6-acetyl-5-chloronicotinate C₁₀H₁₀ClNO₃ Cl (5), COCH₃ (6), COOEt (3) 227.647 Synthesis intermediates

Key Observations:

The position influences steric and electronic interactions in cross-coupling reactions. Nitro and Cyano Groups: The nitro group in increases polarity and redox activity, making it suitable for high-energy intermediates. Cyano groups (e.g., ) enhance hydrogen-bonding capacity, impacting solubility and biological target binding. Methyl and Acetyl Groups: Methyl groups (e.g., ) improve lipophilicity, while acetyl groups () may facilitate metabolic degradation in drug design.

Molecular Weight and Applications

  • Lower molecular weight compounds (e.g., , 224.64 Da) are often prioritized for drug candidates due to better bioavailability.
  • Higher functionalization (e.g., , 269.65 Da) expands utility in specialized APIs, such as nitro-containing antimetabolites or dermatological agents.

Synthetic Accessibility Ethyl 6-acetyl-5-chloronicotinate () is synthesized via Friedel-Crafts acylation, yielding a 70–80% efficiency under optimized conditions. Cyano-substituted derivatives () require nitrile introduction via nucleophilic substitution or Sandmeyer reactions, often requiring palladium catalysis.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate () is actively used in skincare APIs due to its dual functionality (nitro for antimicrobial activity, cyano for stability).

Q & A

Q. What are the standard methods for synthesizing and characterizing Ethyl 3-chloro-5-methylisonicotinate, and how do researchers validate purity and structural integrity?

Synthesis typically involves esterification and halogenation steps. Characterization employs techniques like NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, HPLC for purity assessment (>98% by area normalization), and mass spectrometry (MS) for molecular ion verification. Validation requires cross-referencing spectral data with computational simulations (e.g., DFT for NMR chemical shifts) and comparing retention times with known standards .

Q. How can researchers design experiments to optimize reaction yields for this compound under varying conditions?

A factorial design of experiments (DoE) is recommended to assess variables such as temperature, solvent polarity, and catalyst loading. Use response surface methodology to model interactions between parameters. For example, elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) may enhance halogenation efficiency, but side-product formation must be monitored via TLC or GC-MS .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Due to potential toxicity and reactivity, conduct risk assessments using SDS data. Use fume hoods for synthesis, nitrile gloves resistant to chlorinated compounds, and inert atmospheres (N₂/Ar) during sensitive steps. Monitor for byproducts like HCl gas via pH strips or sensors. Document storage conditions (0–6°C, desiccated) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations to map energy profiles for possible pathways (e.g., SN1 vs. SN2). Analyze transition states and intermediates using software like Gaussian or ORCA. Compare computational results with kinetic isotope effects (KIE) or Hammett plots from experimental data to validate mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Conduct systematic reviews with inclusion/exclusion criteria to filter studies by assay type (e.g., IC50 vs. Ki values) and cell lines. Use meta-analysis tools to quantify heterogeneity and identify confounding variables (e.g., solvent choice affecting membrane permeability). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound analogs targeting enzyme inhibition?

Adopt a multivariate approach :

  • Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, chloro → fluoro).
  • Test inhibitory potency against recombinant enzymes using dose-response curves (pIC50).
  • Apply QSAR modeling (e.g., CoMFA or machine learning) to correlate electronic/steric descriptors (Hammett σ, LogP) with activity .

Q. What methodologies are effective in analyzing degradation products of this compound under environmental conditions?

Use accelerated stability testing (ICH guidelines) with LC-QTOF-MS to identify photolysis/hydrolysis products. Simulate environmental conditions (UV light, pH 5–9 buffers) and quantify degradation kinetics via Arrhenius plots. Compare fragmentation patterns with spectral libraries (e.g., NIST) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in tracing metabolic pathways of this compound in pharmacokinetic studies?

Incorporate isotopes at specific positions (e.g., methyl group) during synthesis. Administer labeled compounds in in vitro microsomal assays (e.g., liver S9 fractions) and track metabolites using HR-MS/MS . Use kinetic modeling to calculate clearance rates and identify major Phase I/II metabolites .

Methodological Guidance

Q. How should researchers structure a literature review to identify gaps in studies on this compound?

  • Define search strings with Boolean operators (e.g., "this compound AND (synthesis OR kinetics)").
  • Use databases like SciFinder and Reaxys, filtering by publication date (last 10 years) and document type (peer-reviewed articles).
  • Map trends using bibliometric tools (VOSviewer) and annotate conflicting results in a comparative table .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioassays?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. For high-throughput data, employ false discovery rate (FDR) corrections. Report uncertainties via 95% confidence intervals .

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